8-Hydroxy-N2-isobutryl-2'-deoxyguanosine

Oligonucleotide Synthesis Protecting Group Chemistry DNA Damage Research

8-Hydroxy-N2-isobutryl-2'-deoxyguanosine (N2-iBu-8-oxo-dG) is the mandatory protected nucleoside for generating high-fidelity 8-oxo-dG phosphoramidites. Its N2-isobutyryl group withstands iterative acidic detritylation and basic oxidation cycles in solid-phase oligonucleotide synthesis, delivering coupling efficiencies ≥98% and preventing oxidative decomposition that plagues unprotected 8-oxo-dG. Procure this intermediate to ensure robust yields of site-specifically modified DNA for BER enzyme assays (OGG1, MUTYH), translesion synthesis studies, and X-ray/NMR structural biology.

Molecular Formula C14H19N5O6
Molecular Weight 353.335
CAS No. 136859-76-2
Cat. No. B592803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-N2-isobutryl-2'-deoxyguanosine
CAS136859-76-2
Molecular FormulaC14H19N5O6
Molecular Weight353.335
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)CO)O
InChIInChI=1S/C14H19N5O6/c1-5(2)11(22)17-13-16-10-9(12(23)18-13)15-14(24)19(10)8-3-6(21)7(4-20)25-8/h5-8,20-21H,3-4H2,1-2H3,(H,15,24)(H2,16,17,18,22,23)/t6-,7+,8+/m0/s1
InChIKeyYQKASTFTNVIUHM-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-N2-isobutryl-2'-deoxyguanosine (CAS 136859-76-2): Essential Building Block for Oxidative DNA Damage Research


8-Hydroxy-N2-isobutryl-2'-deoxyguanosine (CAS 136859-76-2), also known as 8-Oxo-N2-isobutyryl-2'-deoxyguanosine or N2-iBu-8-oxo-dG, is a protected nucleoside analog of the critical oxidative DNA damage biomarker 8-oxo-2'-deoxyguanosine (8-oxo-dG) [1]. The compound features an N2-isobutyryl protecting group attached to the exocyclic amine of the guanine base, rendering it a stable precursor for solid-phase oligonucleotide synthesis [2]. It serves as the foundational intermediate for producing 8-oxo-dG-containing phosphoramidite monomers, which are essential tools for the site-specific incorporation of oxidative lesions into synthetic DNA strands [3].

Why 8-Hydroxy-N2-isobutryl-2'-deoxyguanosine Cannot Be Replaced by Unprotected 8-oxo-dG or Alternative Protecting Groups


Substituting 8-Hydroxy-N2-isobutryl-2'-deoxyguanosine with unprotected 8-oxo-2'-deoxyguanosine or nucleosides bearing alternative protecting groups (e.g., acetyl, benzoyl, or phenoxyacetyl) compromises the fidelity and efficiency of solid-phase DNA synthesis. Unprotected 8-oxo-dG is prone to oxidative decomposition during the iterative synthesis cycles, while alternative protecting groups demonstrate suboptimal stability under the acidic detritylation conditions (typically 2-3% trichloroacetic acid in dichloromethane) and fail to prevent undesired side reactions at the N2 position [1]. The N2-isobutyryl group is the established industry standard for guanine protection during oligonucleotide assembly, specifically engineered to withstand the repetitive acid and base exposures inherent to phosphoramidite chemistry, thereby ensuring high coupling yields and product integrity [2].

8-Hydroxy-N2-isobutryl-2'-deoxyguanosine: Quantitative Evidence of Differentiation from Closest Analogs


Superior Stability of N2-Isobutyryl Protection vs. Acetyl and Phenoxyacetyl Groups Under Acidic Detritylation Conditions

The N2-isobutyryl protecting group on 8-Hydroxy-N2-isobutryl-2'-deoxyguanosine provides significantly greater stability during the acid-catalyzed detritylation step of solid-phase DNA synthesis compared to alternative N2-acetyl or N2-phenoxyacetyl (PAC) protections [1]. While the PAC group is designed for faster deprotection, it is considerably more labile under the iterative acidic conditions required for 5'-DMT removal, leading to premature cleavage and reduced overall yield of the desired full-length oligonucleotide [2].

Oligonucleotide Synthesis Protecting Group Chemistry DNA Damage Research

Compatibility with Standard Phosphoramidite Chemistry Enables High Coupling Efficiency for 8-oxo-dG Incorporation

The N2-isobutyryl protected nucleoside 8-Hydroxy-N2-isobutryl-2'-deoxyguanosine is the essential precursor for synthesizing the 8-oxo-dG-CE phosphoramidite monomer (CAS 143060-53-1), which achieves average coupling efficiencies of ≥98% per step in automated solid-phase DNA synthesis . This efficiency is comparable to that of standard, unmodified deoxyguanosine (dG) phosphoramidites (typically 98.5-99.5%), indicating that the presence of the 8-oxo modification and the isobutyryl protecting group does not impede the coupling reaction under standard synthesis protocols [1].

DNA Synthesis Oxidative Damage Mutagenesis

Verified Purity of ≥98% by HPLC and 31P NMR for Derived Phosphoramidite Ensures Reliable Site-Specific Lesion Introduction

Commercial preparations of the phosphoramidite derived from 8-Hydroxy-N2-isobutryl-2'-deoxyguanosine are routinely supplied with documented purity levels of ≥98.0% as determined by HPLC and 31P NMR . This high level of chemical purity is critical for ensuring that site-specifically modified oligonucleotides contain a single, well-defined lesion without confounding by-products that could arise from impure monomer stocks. In contrast, the unprotected 8-oxo-dG nucleoside is more susceptible to oxidation and degradation, making it challenging to achieve and maintain comparable purity levels for direct use in enzymatic or analytical assays [1].

Quality Control Nucleoside Analysis DNA Adductomics

Optimal Application Scenarios for 8-Hydroxy-N2-isobutryl-2'-deoxyguanosine in DNA Damage and Repair Studies


Site-Specific Synthesis of Oligonucleotides Containing 8-oxo-dG Lesions for Mutagenesis and Repair Studies

8-Hydroxy-N2-isobutryl-2'-deoxyguanosine is the mandatory starting material for generating 8-oxo-dG-CE phosphoramidites, which are used to construct DNA oligomers bearing a single, defined 8-oxo-dG lesion at a predetermined position [1]. This precise control is impossible to achieve with random oxidative damage methods (e.g., Fenton chemistry, γ-irradiation) and is essential for dissecting the molecular mechanisms of G→T transversion mutations and the substrate specificity of base excision repair (BER) enzymes like OGG1 and MUTYH [2]. The high coupling efficiency (≥98%) ensures robust yields of full-length, modified oligonucleotides for subsequent in vitro replication and repair assays .

Internal Standard for Quantitative LC-MS/MS Analysis of 8-oxo-dG in Biological Samples

While the protected form is primarily a synthetic intermediate, it serves as a critical precursor for preparing isotopically labeled internal standards (e.g., 13C, 15N-labeled 8-oxo-dG) used in highly sensitive and specific LC-MS/MS methods for quantifying oxidative DNA damage in cellular DNA and urine [1]. The use of a stable isotope-labeled analog, derived from the same protected nucleoside building block, corrects for matrix effects and variations in sample preparation and ionization efficiency, enabling absolute quantification of the 8-oxo-dG lesion with limits of detection in the low femtomole range [2]. This is a cornerstone methodology for clinical biomarker studies and environmental toxicology.

Synthesis of Non-Cleavable Carbocyclic Analogs for DNA Repair Enzyme Inhibition Studies

8-Hydroxy-N2-isobutryl-2'-deoxyguanosine can be chemically converted into carbocyclic analogs, such as N2-Isobutyryl-8-oxo-7,8-dihydro-2'-deoxycarbaguanosine, which feature a methylene group replacing the furanose ring oxygen [1]. These analogs are resistant to cleavage by DNA N-glycosylases (e.g., OGG1) and serve as potent, non-cleavable inhibitors or mechanistic probes for studying the base excision repair pathway [2]. The isobutyryl protecting group remains crucial for the efficient synthesis and purification of these specialized nucleoside analogs, which are valuable tools for structural biology and drug discovery efforts targeting DNA repair deficiencies in cancer.

Preparation of DNA Substrates for Structural Biology of Lesion Recognition and Bypass

The phosphoramidite derived from 8-Hydroxy-N2-isobutryl-2'-deoxyguanosine is indispensable for generating milligram quantities of homogeneous, site-specifically modified DNA duplexes required for X-ray crystallography and NMR spectroscopy [1]. These high-purity substrates are used to solve three-dimensional structures of 8-oxo-dG-containing DNA bound to repair enzymes (e.g., hOGG1) or translesion synthesis (TLS) polymerases (e.g., Pol η, Pol κ) [2]. Such structural insights are fundamental to understanding how cells process oxidative damage and how mutations arise, with direct implications for aging and cancer biology .

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